2-Amino-2-(p-tolyl)acetic acid

Enzymology Substrate Specificity D-Amino Acid Oxidase

2-Amino-2-(p-tolyl)acetic acid (CAS 13227-01-5), also known as DL-4-methylphenylglycine, is a non-proteinogenic alpha-amino acid derivative characterized by a p-tolyl (4-methylphenyl) group attached to the alpha-carbon. It is a white solid with a molecular weight of 165.19 g/mol.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 13227-01-5
Cat. No. B078038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(p-tolyl)acetic acid
CAS13227-01-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
InChIKeyRZRRCPHBUKHOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(p-tolyl)acetic Acid (CAS 13227-01-5): A C9H11NO2 Non-Proteinogenic Amino Acid Procurement Guide


2-Amino-2-(p-tolyl)acetic acid (CAS 13227-01-5), also known as DL-4-methylphenylglycine, is a non-proteinogenic alpha-amino acid derivative characterized by a p-tolyl (4-methylphenyl) group attached to the alpha-carbon [1]. It is a white solid with a molecular weight of 165.19 g/mol . This compound serves primarily as a synthetic intermediate in the preparation of 1,3,4-thiadiazole derivatives and has been studied as a substrate for D-amino acid oxidase [2].

Why 2-Amino-2-(p-tolyl)acetic Acid Cannot Be Replaced by Generic Phenylglycine Analogs


Despite structural similarities within the phenylglycine class, 2-amino-2-(p-tolyl)acetic acid exhibits distinct electronic and steric properties due to its para-methyl substituent. This substitution alters its reactivity profile as both a substrate for enzymes and as a building block in heterocyclic synthesis. Specifically, the electron-donating nature of the p-tolyl group modifies the compound's behavior in D-amino acid oxidase assays [1] and influences the properties of the resulting 1,3,4-thiadiazole derivatives . Consequently, substituting this compound with unsubstituted phenylglycine or other analogs without rigorous validation may lead to altered reaction kinetics or divergent biological outcomes in downstream applications .

2-Amino-2-(p-tolyl)acetic Acid: Direct Comparative Evidence for Scientific Selection


Enzymatic Activity of 2-Amino-2-(p-tolyl)acetic Acid vs. Unsubstituted Phenylglycine with D-Amino Acid Oxidase

The para-methyl substitution in 2-amino-2-(p-tolyl)acetic acid results in a substantial reduction in the maximal rate of oxidative deamination catalyzed by hog kidney D-amino acid oxidase compared to the unsubstituted parent compound, phenylglycine [1].

Enzymology Substrate Specificity D-Amino Acid Oxidase

Stereochemical Differentiation: Racemic 2-Amino-2-(p-tolyl)acetic Acid vs. Optically Pure (+)-Enantiomer

While the racemic mixture (DL-form) is the standard commercial product, a methodology exists for the synthesis of optically pure (+)-4-methylphenylglycine using an Abiko-Masamune chiral auxiliary, achieving enantiomeric purity [1].

Asymmetric Synthesis Chiral Resolution Amino Acid Derivatives

Synthetic Utility: 2-Amino-2-(p-tolyl)acetic Acid as a Precursor to Bioactive 1,3,4-Thiadiazoles

2-Amino-2-(p-tolyl)acetic acid is a key intermediate in the synthesis of 1,3,4-thiadiazole derivatives. These derivatives have demonstrated glutaminase (GLS1) inhibitory activity with an IC50 value of 0.16 μM, positioning them as potential anticancer agents .

Medicinal Chemistry Heterocyclic Synthesis Glutaminase Inhibition

Procurement-Driven Application Scenarios for 2-Amino-2-(p-tolyl)acetic Acid (CAS 13227-01-5)


Medicinal Chemistry: Synthesis of 1,3,4-Thiadiazole-Based Glutaminase Inhibitors

Procure 2-amino-2-(p-tolyl)acetic acid as a key intermediate to construct 1,3,4-thiadiazole derivatives for evaluation as glutaminase (GLS1) inhibitors. The resulting compounds have demonstrated low-micromolar IC50 values in enzymatic assays , making this a viable route for exploring novel anticancer agents.

Biochemical Research: Studies on D-Amino Acid Oxidase Substrate Specificity

Utilize 2-amino-2-(p-tolyl)acetic acid as a model substrate to investigate the structure-activity relationship of D-amino acid oxidase. Its significantly reduced Vmax (0.25 µmol/min/mg) compared to unsubstituted phenylglycine (7.8 µmol/min/mg) makes it a useful tool for probing electronic and steric effects on enzyme catalysis .

Synthetic Methodology: Benchmarking Asymmetric Synthesis Protocols

Employ racemic 2-amino-2-(p-tolyl)acetic acid as a test case for developing or validating novel asymmetric synthesis methods, such as those using chiral auxiliaries . The availability of a known route to the optically pure (+)-enantiomer provides a reference point for assessing new stereoselective methodologies.

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